molecular formula C17H21NO4S B259427 Propan-2-yl 4-ethyl-5-methyl-2-{[(2-methylfuran-3-yl)carbonyl]amino}thiophene-3-carboxylate

Propan-2-yl 4-ethyl-5-methyl-2-{[(2-methylfuran-3-yl)carbonyl]amino}thiophene-3-carboxylate

Cat. No. B259427
M. Wt: 335.4 g/mol
InChI Key: SOXRPDHXPGUIEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Propan-2-yl 4-ethyl-5-methyl-2-{[(2-methylfuran-3-yl)carbonyl]amino}thiophene-3-carboxylate, also known as PEC, is a chemical compound that has been the subject of scientific research due to its potential applications in the field of medicine. PEC is a thiophene derivative that has shown promising results in various studies, particularly in the areas of cancer research and drug development.

Mechanism of Action

The mechanism of action of Propan-2-yl 4-ethyl-5-methyl-2-{[(2-methylfuran-3-yl)carbonyl]amino}thiophene-3-carboxylate is not fully understood, but studies have suggested that it may act through multiple pathways. Propan-2-yl 4-ethyl-5-methyl-2-{[(2-methylfuran-3-yl)carbonyl]amino}thiophene-3-carboxylate has been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the production of inflammatory mediators. Propan-2-yl 4-ethyl-5-methyl-2-{[(2-methylfuran-3-yl)carbonyl]amino}thiophene-3-carboxylate has also been shown to induce apoptosis, or programmed cell death, in cancer cells, which may contribute to its anti-cancer properties.
Biochemical and Physiological Effects
Studies have shown that Propan-2-yl 4-ethyl-5-methyl-2-{[(2-methylfuran-3-yl)carbonyl]amino}thiophene-3-carboxylate has a range of biochemical and physiological effects. Propan-2-yl 4-ethyl-5-methyl-2-{[(2-methylfuran-3-yl)carbonyl]amino}thiophene-3-carboxylate has been shown to inhibit the production of various inflammatory mediators, including prostaglandins and leukotrienes, which may contribute to its anti-inflammatory properties. Propan-2-yl 4-ethyl-5-methyl-2-{[(2-methylfuran-3-yl)carbonyl]amino}thiophene-3-carboxylate has also been shown to reduce oxidative stress by increasing the activity of various antioxidant enzymes, including superoxide dismutase (SOD) and catalase. In addition, Propan-2-yl 4-ethyl-5-methyl-2-{[(2-methylfuran-3-yl)carbonyl]amino}thiophene-3-carboxylate has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and inhibiting cell cycle progression.

Advantages and Limitations for Lab Experiments

Propan-2-yl 4-ethyl-5-methyl-2-{[(2-methylfuran-3-yl)carbonyl]amino}thiophene-3-carboxylate has several advantages for use in lab experiments. It is relatively easy to synthesize and has been shown to exhibit potent anti-cancer properties, making it a promising compound for further study. However, there are also limitations to its use in lab experiments. Propan-2-yl 4-ethyl-5-methyl-2-{[(2-methylfuran-3-yl)carbonyl]amino}thiophene-3-carboxylate has not been extensively studied in vivo, and its safety and toxicity profile are not well understood. Additionally, the mechanism of action of Propan-2-yl 4-ethyl-5-methyl-2-{[(2-methylfuran-3-yl)carbonyl]amino}thiophene-3-carboxylate is not fully understood, which may complicate its use in certain experiments.

Future Directions

There are several potential future directions for research on Propan-2-yl 4-ethyl-5-methyl-2-{[(2-methylfuran-3-yl)carbonyl]amino}thiophene-3-carboxylate. One area of interest is the development of Propan-2-yl 4-ethyl-5-methyl-2-{[(2-methylfuran-3-yl)carbonyl]amino}thiophene-3-carboxylate-based drugs for the treatment of cancer and other diseases. Studies have shown that Propan-2-yl 4-ethyl-5-methyl-2-{[(2-methylfuran-3-yl)carbonyl]amino}thiophene-3-carboxylate has potent anti-cancer properties, and further research may lead to the development of new drugs that are more effective and less toxic than current treatments. Another area of interest is the investigation of the mechanism of action of Propan-2-yl 4-ethyl-5-methyl-2-{[(2-methylfuran-3-yl)carbonyl]amino}thiophene-3-carboxylate, which may provide insights into the development of new drugs and therapies. Finally, future research may focus on the safety and toxicity profile of Propan-2-yl 4-ethyl-5-methyl-2-{[(2-methylfuran-3-yl)carbonyl]amino}thiophene-3-carboxylate, which may be important for its eventual use in clinical settings.

Synthesis Methods

Propan-2-yl 4-ethyl-5-methyl-2-{[(2-methylfuran-3-yl)carbonyl]amino}thiophene-3-carboxylate can be synthesized through a multi-step process involving the reaction of 2-methylfuran-3-carboxylic acid with thionyl chloride, followed by the reaction of the resulting acid chloride with ethyl 2-oxo-4-phenylbutanoate. The resulting compound is then subjected to a series of reactions involving the use of various reagents, including triethylamine, 2-bromo-1-(4-methylphenyl)ethanone, and sodium hydride. The final product is obtained through the reaction of the intermediate compound with isopropyl alcohol and acetic acid.

Scientific Research Applications

Propan-2-yl 4-ethyl-5-methyl-2-{[(2-methylfuran-3-yl)carbonyl]amino}thiophene-3-carboxylate has been the subject of several scientific studies due to its potential applications in the field of medicine. In particular, Propan-2-yl 4-ethyl-5-methyl-2-{[(2-methylfuran-3-yl)carbonyl]amino}thiophene-3-carboxylate has been shown to exhibit anti-cancer properties, with studies demonstrating its ability to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and pancreatic cancer. Propan-2-yl 4-ethyl-5-methyl-2-{[(2-methylfuran-3-yl)carbonyl]amino}thiophene-3-carboxylate has also been shown to have anti-inflammatory and anti-oxidant properties, which may have potential applications in the treatment of various inflammatory and oxidative stress-related diseases.

properties

Product Name

Propan-2-yl 4-ethyl-5-methyl-2-{[(2-methylfuran-3-yl)carbonyl]amino}thiophene-3-carboxylate

Molecular Formula

C17H21NO4S

Molecular Weight

335.4 g/mol

IUPAC Name

propan-2-yl 4-ethyl-5-methyl-2-[(2-methylfuran-3-carbonyl)amino]thiophene-3-carboxylate

InChI

InChI=1S/C17H21NO4S/c1-6-12-11(5)23-16(14(12)17(20)22-9(2)3)18-15(19)13-7-8-21-10(13)4/h7-9H,6H2,1-5H3,(H,18,19)

InChI Key

SOXRPDHXPGUIEH-UHFFFAOYSA-N

SMILES

CCC1=C(SC(=C1C(=O)OC(C)C)NC(=O)C2=C(OC=C2)C)C

Canonical SMILES

CCC1=C(SC(=C1C(=O)OC(C)C)NC(=O)C2=C(OC=C2)C)C

Origin of Product

United States

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